molecular formula C11H13BrO3 B8675555 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane CAS No. 121124-95-6

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

Cat. No.: B8675555
CAS No.: 121124-95-6
M. Wt: 273.12 g/mol
InChI Key: QYGXFNAOPHJOMY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

121124-95-6

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-dioxane

InChI

InChI=1S/C11H13BrO3/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3

InChI Key

QYGXFNAOPHJOMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2OCCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-methoxybenzaldehyde (52.3 g, 243 mmol), 1,3-propanediol (30 ml, 31.6 g, 415 mmol), and 4-toluenesulphonic acid (0.3 g) in toluene (350 ml) was heated to reflux in a Dean-Stark apparatus for 20 h. The mixture was cooled to RT, washed with saturated NaHCO3 solution (100 ml), then the organic layer was separated and combined with a CH2Cl2 solution (100 ml). The extract was washed (brine; 50 ml), dried (Na2SO4), and concentrated in vacuo to give a brown oil (66.2 g). The crude product was distilled to afford the title compound (58.2 g) as a colourless viscous oil b.p. 115-120° C., 0.02 mmHg δH (80 MHz; CDCl3) 1.2-1.5 (1H, br m, CH2CHHCH2), 1.9-2.4 (1H, m, CH2CHHCH2), 3.78 (3H, s, OMe), 3.6-4.4 (4H, m, CH2CH2CH2), 5.76 (1H, s, OCH), 6.67 (1H, d, J 8.8 Hz, ArH ortho to OMe), 7.33 (1H, dd, J 8.8, 2.3 Hz, ArH para to acetal), and 7.68 (1H, d, J 2.3 Hz, ArH ortho to acetal); m/z (El) 274 (44%), 273 (31), 272 (45), 271 (27), 216 (34), 215 (47), 214 (35), 213 (44), 193 (34), 135 (22), and 87 (100).
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52.3 g
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30 mL
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350 mL
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0.3 g
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Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-o-anisaldehyde (10.0 g, 46,5 mmol), propane-1,3diol (3.90 g, 51.2 mmol) and BF3-Et2O(0.15 ml) in toluene (50 ml) was refluxed in a Dean-Stark apparatus for 3 h. The reaction mixture was cooled, diluted with ether. The organic layer was washed successively with sat. NaHCO3 aq., water and brine, dried (MgSO4), and concentrated in vacuo to give crude product. The residue was distilled to give Compound 38 (10.7 g, 84%) as a colorless oil.
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10 g
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3.9 g
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0.15 mL
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50 mL
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84%

Synthesis routes and methods IV

Procedure details

A solution of 5-bromo-o-anisaldehyde (25 g, 116 mmol), 1,3-propandiol (9 mL, 125 mmol), p-toluenesulphonic acid (0.1 g) in toluene (150 mL) was heated and water was azeotropically removed using a Dean-Stark water-separator. After 18 hours, the solution was washed with 5% Na2CO3 (100 ml), dried (K2CO3) and the solvent was removed under reduced pressure. The acetal was purified by vacuumdistillation and isolated as clear oil:
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25 g
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9 mL
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0.1 g
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150 mL
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